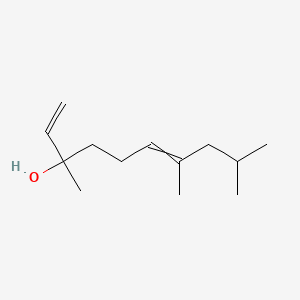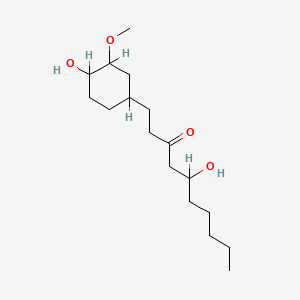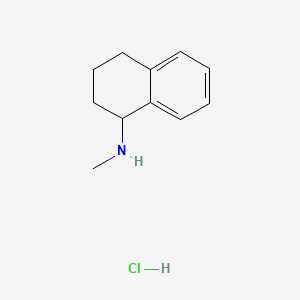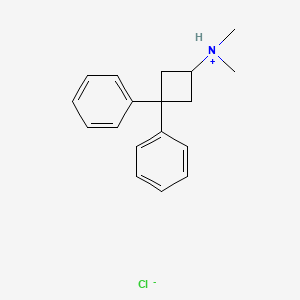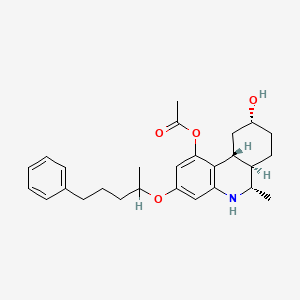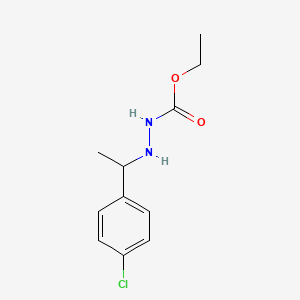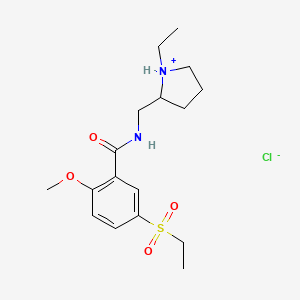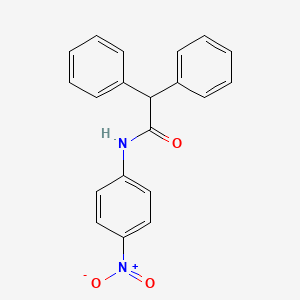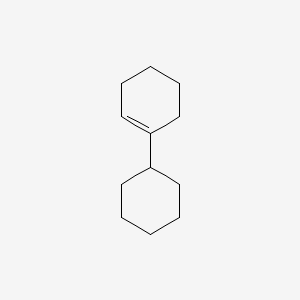
1-cyclohexylcyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexylcyclohexene is an organic compound with the chemical formula C12H18. It is a cyclic olefin with two cyclohexyl groups in its structure . This compound is a colorless liquid at room temperature and is known for its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-cyclohexylcyclohexene can be synthesized through various methods. One common method involves the dehydration of cyclohexanol using an acid catalyst such as phosphoric acid. The reaction typically involves heating cyclohexanol with phosphoric acid, leading to the formation of cyclohexene . The reaction conditions include maintaining a temperature around 85°C and using a fractional distillation setup to collect the product.
Industrial Production Methods
In an industrial setting, cyclohexene can be produced by the partial hydrogenation of benzene. This process involves the use of a catalyst and hydrogen gas to convert benzene into cyclohexene . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1-cyclohexylcyclohexene undergoes various chemical reactions, including:
Oxidation: Cyclohexene can be oxidized to form cyclohexanol and cyclohexanone.
Hydration: The hydration of cyclohexene results in the formation of cyclohexanol.
Esterification: Cyclohexene can react with acetic acid to form cyclohexyl acetate, which can be further hydrogenated to produce cyclohexanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and tungsten catalyst.
Hydration: Acidic conditions with water.
Esterification: Acetic acid and a suitable catalyst like Amberlyst 15.
Major Products
- Cyclohexanol
- Cyclohexanone
- Adipic acid
- Cyclohexyl acetate
Wissenschaftliche Forschungsanwendungen
1-cyclohexylcyclohexene has several applications in scientific research:
- Chemistry : It is used as an intermediate in the synthesis of various organic compounds, including cyclohexanol and cyclohexanone .
- Biology : Its derivatives are studied for their potential biological activities.
- Medicine : Research is ongoing to explore its potential use in pharmaceutical applications.
- Industry : It is used in the production of caprolactam, which is a precursor to nylon-6 .
Wirkmechanismus
The mechanism of action of cyclohexene, 1-cyclohexyl- involves its reactivity as an olefin. In oxidation reactions, it forms a carbocation intermediate, which can further react to form various products . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexane
- Cyclohexanol
- Cyclohexanone
- Cyclohexylbenzene
Uniqueness
1-cyclohexylcyclohexene is unique due to its structure, which includes two cyclohexyl groups. This structural feature imparts distinct chemical properties and reactivity compared to other cycloalkenes .
Eigenschaften
CAS-Nummer |
3282-54-0 |
|---|---|
Molekularformel |
C12H20 |
Molekulargewicht |
164.29 g/mol |
IUPAC-Name |
1-cyclohexylcyclohexene |
InChI |
InChI=1S/C12H20/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h7,12H,1-6,8-10H2 |
InChI-Schlüssel |
RFFCUDDJJDOFLS-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CCCCC2 |
Kanonische SMILES |
C1CCC(CC1)C2=CCCCC2 |
Key on ui other cas no. |
3282-54-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


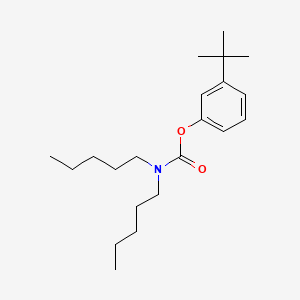
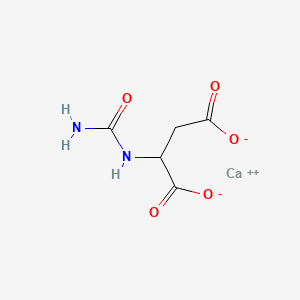
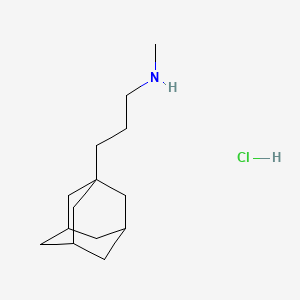
![2-(4-cyclohexylphenoxy)-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B1617981.png)
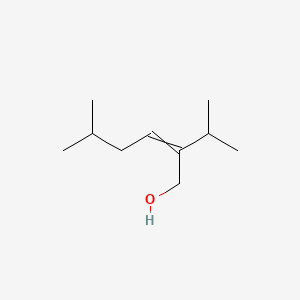
![(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-butan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1617984.png)
